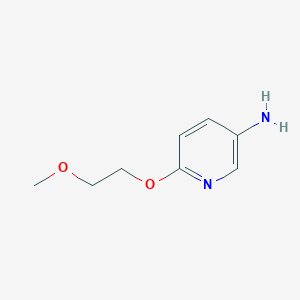

6-(2-Methoxyethoxy)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2-methoxyethoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-4-5-12-8-3-2-7(9)6-10-8/h2-3,6H,4-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRSRWRXPZCBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Importance of Pyridine Scaffolds in Organic Synthesis

The pyridine (B92270) ring, a six-membered heteroaromatic system containing one nitrogen atom, is a cornerstone of organic chemistry. nih.govresearchgate.net Its structure is analogous to benzene (B151609), with a CH group replaced by a nitrogen atom, resulting in a conjugated system with six π-electrons that is planar and aromatic. researchgate.net This structural feature confers a unique set of chemical properties. The nitrogen atom makes the pyridine ring polar and weakly basic. fiveable.me

Pyridine and its derivatives are fundamental to numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.govresearchgate.net In the laboratory, they are not only common solvents but also serve as crucial building blocks and reagents in the synthesis of a vast array of organic compounds, including many pharmaceuticals. nih.govfiveable.me The presence of the nitrogen atom renders the pyridine ring more reactive and polar than benzene. fiveable.me It is generally prone to nucleophilic substitution, primarily at the C-2 and C-4 positions, due to the electron-withdrawing effect of the ring nitrogen. nih.gov This reactivity, coupled with the ability of the pyridine nucleus to improve water solubility in larger molecules, has made it one of the most extensively utilized scaffolds in drug design and discovery. nih.gov Pyridine derivatives have demonstrated a wide spectrum of biological and pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. wisdomlib.org

A Glimpse at the 2 Methoxyethoxy Moiety in Chemical Architectures

The 2-methoxyethoxy group, structurally derived from 2-methoxyethanol (B45455) (also known as methyl cellosolve), is an important functional group in modern chemistry. wikipedia.org 2-methoxyethanol itself is a clear, colorless liquid with an ether-like odor, and it is miscible with water. wikipedia.orgnih.gov The related compound, 2-(2-methoxyethoxy)ethanol, is also a versatile industrial solvent used in products like resins, dyes, and inks. chemicalbook.comwikipedia.org

In the context of larger chemical structures, the methoxy (B1213986) group is a prevalent feature in many natural products and, by extension, in numerous drugs derived from them. nih.gov Medicinal chemists frequently incorporate this small functional group to enhance ligand-target binding, improve physicochemical properties, and optimize ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov The combination of a hydroxyl and a methyl group in a hybridized form can lead to unique effects that are more than the sum of their individual parts. nih.gov The ether linkage in the 2-methoxyethoxy moiety provides flexibility and can influence the molecule's conformation and solubility, making it a valuable component in the design of new chemical entities.

The Role of 6 2 Methoxyethoxy Pyridin 3 Amine As a Building Block and Research Target

General Synthetic Routes and Precursors

General strategies for the synthesis of this compound often involve a building-block approach, starting with appropriately substituted pyridine precursors. These methods are characterized by their reliability and scalability.

Approaches from Halogenated Pyridine Intermediates

A prevalent strategy for the synthesis of 6-alkoxypyridin-3-amines involves the nucleophilic aromatic substitution (SNAr) of a halogen atom on the pyridine ring. Halogenated pyridines are attractive starting materials due to their commercial availability and reactivity towards nucleophiles.

A common precursor is a dihalogenated aminopyridine. For instance, the synthesis can commence from 2,6-dibromopyridin-3-amine. In a typical procedure, this starting material is treated with sodium 2-methoxyethoxide in an appropriate solvent, such as 1,4-dioxane. The reaction selectively displaces one of the bromine atoms, yielding 6-bromo-2-(2-methoxyethoxy)pyridin-3-amine. The remaining bromine atom can then be subjected to further functionalization if required, or the desired this compound can be obtained through subsequent reduction or other transformations.

Another effective route starts with 2-amino-6-chloro-3-nitropyridine (B151482). The chloro group at the 6-position is susceptible to nucleophilic displacement by 2-methoxyethanol (B45455) in the presence of a base like sodium methoxide. This step yields 6-(2-methoxyethoxy)-3-nitropyridin-2-amine. The final step involves the reduction of the nitro group to an amine, which will be discussed in a later section.

The table below summarizes a representative synthesis using a halogenated pyridine intermediate.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 2,6-dibromopyridin-3-amine | Sodium 2-methoxyethoxide, 1,4-dioxane | 6-bromo-2-(2-methoxyethoxy)pyridin-3-amine | Not specified | researchgate.net |

| 2-amino-6-chloro-3-nitropyridine | 2-methoxyethanol, Sodium methoxide | 6-(2-methoxyethoxy)-3-nitropyridin-2-amine | Not specified |

Interactive Data Table: Synthesis from Halogenated Pyridines (This is a simplified representation of an interactive table)

Select a starting material to view the reaction:

2,6-dibromopyridin-3-amine

2-amino-6-chloro-3-nitropyridine

Convergent Synthesis Utilizing Coupling Reactions

Convergent synthetic strategies offer an alternative approach where the pyridine ring is assembled from smaller, functionalized fragments. Transition-metal catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools in this context, enabling the formation of C-C or C-N bonds.

While a direct convergent synthesis for this compound is not extensively reported, a plausible route could involve the coupling of a pre-functionalized pyridine with a suitable partner. For example, a boronic acid or ester derivative of the 2-methoxyethoxy group could be coupled with a brominated aminopyridine.

A more general example of this approach is the synthesis of 3-amino-6-arylpyridazines, where a palladium catalyst facilitates the Suzuki coupling between 3-amino-6-chloropyridazine (B20888) and various arylboronic acids. researchgate.netresearchgate.net This highlights the feasibility of using cross-coupling reactions to introduce substituents onto a heterocyclic core. Similarly, the Negishi coupling has been employed for the synthesis of bipyridines, demonstrating the utility of nickel-catalyzed reactions for forging bonds to pyridine rings. mdpi.com These principles can be adapted for the synthesis of the target molecule, for instance, by coupling a suitable organozinc reagent with a halogenated pyridine.

Functional Group Interconversions on Pyridine Systems

Functional group interconversions (FGIs) are crucial steps in many synthetic sequences, allowing for the transformation of one functional group into another. In the context of this compound synthesis, the most significant FGI is the reduction of a nitro group to a primary amine.

Advanced Synthetic Approaches and Catalysis

More contemporary methods for the synthesis of substituted pyridines focus on the use of transition-metal catalysis to construct the heterocyclic ring itself or to introduce the desired functional groups with high efficiency and selectivity.

Transition-Metal Catalyzed Pyridine Ring Formations

The de novo synthesis of the pyridine ring using transition-metal catalysis offers a powerful and flexible approach to highly substituted pyridines. While classical methods like the Hantzsch pyridine synthesis exist, modern catalytic methods provide access to a wider range of substitution patterns under milder conditions.

For instance, ruthenium-catalyzed amination of aminopyridines via η⁶-coordination has been reported as a novel method for C-N bond formation. organic-chemistry.orgnih.govresearchgate.netthieme-connect.de Although this specific example involves the substitution of an amino group, it demonstrates the potential of transition-metal catalysis to activate the pyridine ring towards nucleophilic attack.

Copper-catalyzed multicomponent reactions have also been developed for the synthesis of imidazopyridines, which are structurally related to the target molecule. nih.govresearchgate.net These reactions often proceed in a one-pot fashion, assembling the heterocyclic core from simple starting materials. Such catalytic systems could potentially be adapted for the construction of the this compound scaffold.

The following table presents examples of transition-metal catalyzed syntheses of related heterocyclic systems.

| Reaction Type | Catalyst | Starting Materials | Product Type | Reference |

| Amination via η⁶-Coordination | Ruthenium(II) complex | 2-Aminopyridine (B139424), Amine | N-Substituted aminopyridine | organic-chemistry.orgnih.govresearchgate.netthieme-connect.de |

| Multicomponent Reaction | Copper(I) iodide | 2-Aminopyridine, Aldehyde, Alkyne | Imidazopyridine | nih.govresearchgate.net |

Interactive Data Table: Advanced Catalytic Syntheses (This is a simplified representation of an interactive table)

Select a reaction type to view details:

Ruthenium-Catalyzed Amination

Copper-Catalyzed Multicomponent Reaction

Application of Specific Reducing Agents

The reduction of a nitro group to an amine is a critical step in several synthetic routes to this compound. A variety of reducing agents can be employed for this transformation, with the choice often dictated by factors such as cost, safety, and chemoselectivity.

Commonly used reducing agents for aromatic nitro groups include:

Metals in acidic medium: A classic and cost-effective method involves the use of metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid. ncert.nic.in For example, the reduction of a nitropyridine precursor with iron powder in acetic acid is a widely used procedure.

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a very effective method for nitro group reduction. ncert.nic.in This method is often clean and high-yielding.

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they may also affect other functional groups. researchgate.net Milder hydride reagents are often preferred. For instance, sodium borohydride (B1222165) in the presence of a transition metal catalyst like nickel chloride can selectively reduce aromatic nitro groups. researchgate.net Another option is the use of tin(II) chloride (SnCl₂) in an alcoholic solvent. researchgate.net

The table below provides a comparison of different reducing agents for the conversion of a nitro group to an amine.

| Reducing Agent | Conditions | Advantages | Disadvantages |

| Fe/HCl | Acidic, aqueous | Inexpensive, reliable | Requires acidic conditions, workup can be tedious |

| H₂/Pd/C | Neutral, various solvents | Clean reaction, high yield | Requires specialized hydrogenation equipment, catalyst can be expensive |

| SnCl₂ | Alcoholic solvent | Mild conditions | Stoichiometric amounts of tin salts are produced as waste |

| NaBH₄/NiCl₂ | Methanol | Mild, selective | Requires in situ preparation of the active reagent |

Interactive Data Table: Comparison of Reducing Agents (This is a simplified representation of an interactive table)

Select a reducing agent to see more details:

Fe/HCl

H₂/Pd/C

SnCl₂

NaBH₄/NiCl₂

Chemo- and Regioselective Synthetic Considerations

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a leaving group, commonly a halogen, from the pyridine ring by the nucleophilic 2-methoxyethanol. The chemo- and regioselectivity of this reaction are paramount to ensure the formation of the desired product over other possible isomers.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. However, the position of this attack is heavily influenced by the electronic nature and position of the existing substituents. For a precursor such as 6-halo-3-nitropyridine, the nitro group (-NO₂) at the 3-position is a strong electron-withdrawing group. This deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the positions ortho and para to it. In this case, the halogen at the 6-position is para to the nitro group, making it the most electrophilic site and thus highly susceptible to nucleophilic substitution.

Conversely, if the starting material is a 3-aminopyridine derivative, the amino group (-NH₂) is an electron-donating group, which activates the ring towards electrophilic substitution and deactivates it towards nucleophilic substitution. However, in the context of SNAr, the reaction can still proceed, often requiring more forcing conditions. The regioselectivity in such cases is also directed by the interplay of the inductive and mesomeric effects of the substituents.

A common and effective strategy to achieve the desired regioselectivity is to start with a precursor where the positions are appropriately activated. For instance, the synthesis can commence with 2,6-dichloropyridine. Nitration of this compound yields 2,6-dichloro-3-nitropyridine. google.com The subsequent step involves a regioselective substitution of one of the chlorine atoms. The chlorine at the 6-position is para to the nitro group, while the chlorine at the 2-position is ortho. Both positions are activated towards nucleophilic attack. However, the reaction with 2-methoxyethanol can be controlled to favor substitution at the 6-position. Following the introduction of the 2-methoxyethoxy group, the remaining nitro group can be reduced to the desired 3-amino group. This multi-step process ensures high regioselectivity.

An alternative approach could involve the use of a pre-functionalized aminopyridine. For example, starting with 6-bromo-3-aminopyridine, the direct substitution with 2-methoxyethanol could be explored. However, the chemoselectivity of this reaction would need to be carefully managed, as the amino group itself can be nucleophilic. Protection of the amino group may be necessary to prevent side reactions.

Reactivity of the Primary Amine Moiety

The primary amine group at the 3-position of the pyridine ring is a key site for a variety of chemical transformations, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

Acylation and Amidation Reactions

The primary amine of this compound readily reacts with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide derivatives. This amidation reaction is a fundamental transformation in organic synthesis and is widely used to introduce a variety of acyl groups.

In a representative example, the related compound 5-bromo-2-methoxypyridin-3-amine (B1520566) was reacted with substituted benzene-1-sulfonyl chlorides in the presence of pyridine to yield the corresponding sulfonamides. nih.gov This highlights the general reactivity of the amino group on such pyridine systems towards acylation.

| Reactant | Reagent | Product | Conditions | Reference |

| 5-bromo-2-methoxypyridin-3-amine | Substituted benzene-1-sulfonyl chloride | N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide derivative | Pyridine, room temperature | nih.gov |

This table illustrates the acylation of a structurally similar compound, as specific examples for this compound were not found in the searched literature.

Reductive Amination and Imine Formation

Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds (aldehydes and ketones). weebly.comlibretexts.org The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org

Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). weebly.comnih.gov Sodium cyanoborohydride and sodium triacetoxyborohydride are often preferred as they are selective for the reduction of the iminium ion in the presence of the starting carbonyl compound. weebly.comnih.gov

For instance, the reductive amination of aldehydes and ketones with various amines can be effectively carried out using sodium triacetoxyborohydride in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). nih.gov This method is compatible with a wide range of functional groups. nih.gov

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Conditions | Reference |

| Primary Amine | Aldehyde/Ketone | NaBH(OAc)₃ | Secondary/Tertiary Amine | DCE or THF, optional Acetic Acid | nih.gov |

This is a general representation of a reductive amination reaction. Specific examples involving this compound were not explicitly detailed in the provided search results.

N-Methylation and Other N-Substitutions

The primary amine of this compound can be methylated to form the corresponding N-methyl and N,N-dimethyl derivatives. Various reagents and catalytic systems have been developed for the N-methylation of amines. rsc.orgnih.gov Methanol can be used as a C1 source in the presence of a suitable catalyst, such as a ruthenium complex, under weak base conditions. nih.gov Another approach involves the use of formaldehyde (B43269) in a reductive amination process.

The selective mono-N-methylation of primary amines can be challenging due to the potential for over-methylation to form the tertiary amine. However, specific catalytic systems have been developed to achieve high selectivity for the mono-methylated product.

| Reactant | Methylating Agent | Catalyst/Reagent | Product | Conditions | Reference |

| Aniline (model) | Methanol | (DPEPhos)RuCl₂(PPh₃) | N-Methylaniline | Weak base | nih.gov |

This table shows an example of N-methylation on a model substrate, as specific data for this compound was not available in the search results.

Reactions Involving the Pyridine Ring System

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity. The presence of the electron-donating amino and methoxyethoxy groups can affect the regioselectivity of reactions on the ring.

Nucleophilic Aromatic Substitutions

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction of pyridine and its derivatives, particularly those bearing good leaving groups. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates attack by nucleophiles, especially at the 2- and 4-positions, which can stabilize the negative charge in the Meisenheimer intermediate through resonance. nih.govualberta.ca

In the case of this compound, the molecule does not possess a typical leaving group like a halogen at a position activated for SNAᵣ. However, under certain conditions, a methoxy (B1213986) group can be displaced by a strong nucleophile. For example, a protocol for the nucleophilic amination of methoxypyridines using sodium hydride (NaH) in the presence of lithium iodide (LiI) has been developed, allowing for the synthesis of aminopyridines. google.com In some instances, the reaction of n-butylamine with 3-methoxypyridine (B1141550) resulted in the nucleophilic substitution of the methoxy group. google.com

It is important to note that the position of the substituents on the pyridine ring significantly influences the feasibility and outcome of SNAᵣ reactions. The presence of the amino group at the 3-position and the methoxyethoxy group at the 6-position will dictate the electronic properties of the ring and its susceptibility to nucleophilic attack at various positions.

| Reactant | Nucleophile | Product | Conditions | Reference |

| 3-Methoxypyridine | n-Butylamine | 3-(n-Butylamino)pyridine | NaH, LiI, THF | google.com |

This table illustrates a nucleophilic aromatic substitution on a related methoxypyridine, as direct examples for the title compound were not found.

Electrophilic Reactions on the Pyridine Nucleus

The pyridine ring is inherently electron-deficient compared to benzene (B151609), which generally makes it less susceptible to electrophilic aromatic substitution. However, the presence of the strongly activating amino (-NH₂) group at the 3-position and the electron-donating alkoxy group (-O-CH₂CH₂OCH₃) at the 6-position significantly influences the reactivity of the pyridine nucleus in this compound.

The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho to the amine are C2 and C4, and the position para is C6. The 6-position is already substituted with the methoxyethoxy group. The 2-alkoxy group also directs electrophiles to the 3- and 5-positions. The combined directing effects of the amino and alkoxy groups suggest that electrophilic substitution would be most favored at the C5 position, which is ortho to the alkoxy group and meta to the amine group, and at the C4 position, which is ortho to the amine group.

To control the high reactivity of the aromatic amine and prevent polysubstitution or oxidation, the amino group can be protected, for instance, by acetylation with acetic anhydride. This converts the highly activating -NH₂ group into the less activating -NHCOCH₃ group, allowing for more controlled substitution.

Cycloaddition Reactions Involving the Pyridine Ring

Pyridine and its derivatives can participate in cycloaddition reactions, although they are less common than for other unsaturated systems. The aromaticity of the pyridine ring means that harsh conditions are often required to overcome the stability of the aromatic system.

Enamines, which are vinylogous amines, are known to undergo various cycloaddition reactions. bohrium.com The enamine-like character of this compound, with the amine at C3 and the alkoxy group at C6, could potentially facilitate its participation in such reactions. For instance, it might react in [3+2] or [3+3] cycloaddition reactions. nih.govresearchgate.net Theoretical studies on model systems have explored the feasibility of enzyme-mediated [4+2] cycloaddition reactions with pyridine derivatives, suggesting that such transformations are possible under specific catalytic conditions. researchgate.net

Transformations of the Ether Linkage

The methoxyethoxy group in this compound can undergo transformations, primarily through cleavage of the ether C-O bonds. This reaction is typically acid-catalyzed, using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comyoutube.com

The cleavage of the ether linkage can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the groups attached to the oxygen atom. masterorganicchemistry.comlibretexts.org In the case of this compound, the ether linkage is between the pyridinyl ring and a primary alkyl chain, and another ether linkage is present within the ethoxy-methoxy side chain.

Cleavage of the aryl-alkyl ether bond would likely proceed via nucleophilic attack at the less hindered carbon of the ethoxy group, leading to the formation of 6-hydroxypyridin-3-amine and a halogenated derivative of methoxyethane. This is because the C-O bond between the pyridine ring and the ether oxygen has partial double bond character, making it stronger and less prone to cleavage. Phenyl ethers, for example, are typically cleaved to yield a phenol (B47542) and an alkyl halide. masterorganicchemistry.comyoutube.com

For a related compound, 6-(2-methoxyethoxy)-5-methylpyridin-3-amine, it has been noted that the methoxyethoxy group can be replaced in substitution reactions, indicating the lability of this group under certain conditions.

Below is a table summarizing the potential transformations:

| Reaction Type | Reagents and Conditions | Potential Products |

| Electrophilic Substitution | Electrophile (e.g., Br₂, HNO₃), possibly with prior protection of the amine group | Substituted this compound (e.g., at C5) |

| Cycloaddition | Dienophile/Dipole, potentially with catalyst | Bicyclic or polycyclic pyridine derivatives |

| Ether Cleavage | Strong acid (e.g., HI, HBr) | 6-Hydroxypyridin-3-amine and halogenated methoxyethane derivatives |

| Ether Substitution | Nucleophiles | 6-substituted-pyridin-3-amine |

Spectroscopic Characterization and Structural Elucidation of 6 2 Methoxyethoxy Pyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For a molecule like 6-(2-methoxyethoxy)pyridin-3-amine, with its distinct aromatic and aliphatic regions, NMR is crucial for confirming the substitution pattern of the pyridine (B92270) ring and the connectivity of the methoxyethoxy side chain.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show characteristic signals for both the pyridine ring protons and the protons of the 2-methoxyethoxy group. The aromatic region would display signals for the three protons on the substituted pyridine ring. The amino group (-NH₂) at the C3 position and the alkoxy group (-OR) at the C6 position, both being electron-donating, will cause a general upfield shift of the ring protons compared to unsubstituted pyridine.

The proton at the C2 position is anticipated to be the most downfield of the aromatic protons, appearing as a doublet. The proton at C4 is expected to appear as a doublet of doublets, being coupled to both the C2 and C5 protons. The proton at C5 should also be a doublet. The protons of the ethoxy moiety will present as two triplets, and the methoxy (B1213986) group will be a sharp singlet.

Expected ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.8 | d | ~2.5 |

| H-4 | ~7.0 | dd | ~8.5, 2.5 |

| H-5 | ~6.5 | d | ~8.5 |

| -NH₂ | ~4.5 | br s | - |

| -OCH₂CH₂OCH₃ | ~4.3 | t | ~4.5 |

| -OCH₂CH₂OCH₃ | ~3.7 | t | ~4.5 |

| -OCH₃ | ~3.3 | s | - |

Note: Predicted data is based on analogous structures and standard NMR principles. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and DEPT Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected. The chemical shifts of the pyridine carbons are influenced by the electron-donating amino and alkoxy substituents. The carbon attached to the oxygen (C6) will be significantly downfield, while the other ring carbons will show shifts characteristic of their electronic environment.

A Distortionless Enhancement by Polarization Transfer (DEPT) analysis, particularly DEPT-135, would be instrumental in distinguishing between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C3 and C6) would be absent in a DEPT-135 spectrum but present in the broadband-decoupled ¹³C NMR spectrum.

Expected ¹³C NMR and DEPT-135 Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C2 | ~138 | Positive |

| C3 | ~135 | Absent |

| C4 | ~120 | Positive |

| C5 | ~110 | Positive |

| C6 | ~160 | Absent |

| -OCH₂CH₂OCH₃ | ~68 | Negative |

| -OCH₂CH₂OCH₃ | ~70 | Negative |

| -OCH₃ | ~59 | Positive |

Note: Predicted data is based on analogous structures and standard NMR principles. Actual experimental values may vary.

Advanced Multinuclear and Multidimensional NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between H4 and H5, and between H4 and H2 on the pyridine ring. Additionally, a correlation between the two methylene (B1212753) groups of the ethoxy side chain (-OCH₂CH₂OCH₃) would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each protonated carbon by linking the proton shifts to their corresponding carbon shifts. For example, the proton at ~7.8 ppm would show a cross-peak with the carbon at ~138 ppm, confirming their assignment as H2 and C2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule. Key expected HMBC correlations for confirming the structure of this compound would include:

A correlation from the protons of the O-methylene group (-OCH₂-) to the C6 carbon of the pyridine ring.

Correlations from the aromatic protons (H2, H4, H5) to adjacent and geminal carbons, confirming the substitution pattern.

A correlation from the methoxy protons (-OCH₃) to the adjacent methylene carbon in the ethoxy chain.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is used to determine the exact mass of a molecule with a high degree of accuracy. This allows for the calculation of its elemental formula, which is a definitive piece of evidence for a compound's identity. For this compound, with the molecular formula C₈H₁₂N₂O₂, the calculated exact mass of the protonated molecular ion [M+H]⁺ would be a key value to confirm.

Calculated Exact Mass for [C₈H₁₂N₂O₂ + H]⁺: 169.0972

An experimentally determined mass value that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amines. In ESI-MS, this compound is expected to readily form a protonated molecular ion, [M+H]⁺, which would likely be the base peak in the spectrum. The basic nitrogen atoms of the pyridine ring and the amino group are easily protonated. Depending on the conditions and the solvent system used, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. The fragmentation pattern in MS/MS experiments would typically involve the loss of the side chain or parts of it.

Expected Ions in the ESI-MS Spectrum of this compound

| Ion | Formula | Expected m/z |

| [M+H]⁺ | [C₈H₁₃N₂O₂]⁺ | 169.1 |

| [M+Na]⁺ | [C₈H₁₂N₂O₂Na]⁺ | 191.1 |

| [M+K]⁺ | [C₈H₁₂N₂O₂K]⁺ | 207.0 |

Note: The m/z values are given to one decimal place as would be observed in a standard low-resolution mass spectrometer.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of a compound. For this compound, the vibrational modes arise from the pyridine ring, the amine group, and the methoxyethoxy side chain.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the 3450-3250 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyridine ring are expected around 3100-3000 cm⁻¹.

The aliphatic C-H stretching vibrations from the methoxyethoxy group will likely be observed in the 2950-2850 cm⁻¹ range. A key feature will be the strong absorption band corresponding to the C-O-C stretching of the ether linkage, typically found between 1260-1000 cm⁻¹. The C-N stretching vibrations are expected in the 1335-1250 cm⁻¹ region. Vibrations associated with the pyridine ring, including C=C and C=N stretching, typically appear in the 1600-1400 cm⁻¹ range.

A precise assignment of the numerous vibrational bands to specific molecular motions requires theoretical calculations. Density Functional Theory (DFT) calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to compute the harmonic vibrational frequencies of the optimized molecular structure.

The calculated frequencies are then scaled to correct for anharmonicity and computational approximations. The Potential Energy Distribution (PED) is calculated using programs like VEDA (Vibrational Energy Distribution Analysis). PED analysis provides a quantitative description of how much each internal coordinate (like bond stretching or angle bending) contributes to a specific normal vibrational mode. This allows for an unambiguous assignment of the experimentally observed FT-IR and FT-Raman bands. For instance, a band at a certain frequency might be assigned as having contributions from 80% C=C stretching and 15% C-H in-plane bending.

Table 1: Representative Vibrational Wavenumbers and Assignments for a Substituted Aminopyridine (Based on data from structurally similar compounds)

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment (Contribution % from PED) |

| ~3430 | - | νas(NH₂) (asymmetric N-H stretch) (>95%) |

| ~3350 | - | νs(NH₂) (symmetric N-H stretch) (>95%) |

| ~3080 | ~3075 | ν(C-H) (aromatic C-H stretch) (>90%) |

| ~2940 | ~2945 | νas(CH₂) (asymmetric CH₂ stretch) (>95%) |

| ~2880 | ~2885 | νs(CH₃) (symmetric CH₃ stretch) (>95%) |

| ~1620 | ~1615 | ν(C=C) + δ(NH₂) (ring stretch + amine scissoring) |

| ~1580 | ~1575 | ν(C=C) (pyridine ring stretch) |

| ~1470 | ~1465 | ν(C=N) + ν(C=C) (pyridine ring stretch) |

| ~1250 | ~1255 | νas(C-O-C) (asymmetric ether stretch) |

| ~1120 | ~1125 | νs(C-O-C) (symmetric ether stretch) |

| ~840 | ~845 | γ(C-H) (C-H out-of-plane bend) |

ν: stretching; δ: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric. Data is illustrative.

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with the aminopyridine chromophore. The pyridine ring itself exhibits characteristic absorptions, which are significantly modified by the presence of the electron-donating amino (-NH₂) and methoxyethoxy (-OR) groups. nist.gov

These substituents cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridine. Typically, aminopyridines show strong absorption bands in the 250-350 nm range. researchgate.netresearchgate.net The spectrum is likely to feature a high-intensity band corresponding to a π → π* transition within the aromatic system and a lower-intensity, longer-wavelength shoulder corresponding to an n → π* transition, which involves the non-bonding electrons on the nitrogen and oxygen atoms. The solvent polarity can also influence the position of these bands; polar solvents often cause a blue shift (hypsochromic shift) of n → π* transitions.

Table 2: Expected UV-Vis Absorption Maxima for this compound (Based on data from analogous aminopyridine derivatives)

| Solvent | λmax (nm) for π → π | λmax (nm) for n → π |

| Hexane | ~280 - 320 | ~330 - 360 (shoulder) |

| Ethanol | ~275 - 315 | Often masked or shifted |

| Water | ~270 - 310 | Often masked or shifted |

λmax values are estimations based on typical aminopyridine spectra. researchgate.net

Aminopyridine derivatives are known to exhibit fluorescence, making them useful as molecular probes. nih.govsciforum.net Upon excitation at a wavelength corresponding to its absorption maximum, this compound is expected to emit light at a longer wavelength (a phenomenon known as the Stokes shift).

The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the local environment. The presence of the electron-donating amino and alkoxy groups generally enhances fluorescence. The emission maximum is expected to show a significant red shift in more polar solvents, a characteristic of molecules that have a more polar excited state than the ground state. Studies on similar compounds show that aminopyridines can have emission maxima ranging from 350 nm to over 450 nm, depending on the substitution pattern and the solvent used. sciforum.net

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While the crystal structure of this compound has not been reported in publicly available literature, analysis of closely related derivatives provides significant insights into the likely solid-state conformation and packing of this molecule.

A pertinent example is the crystal structure of 6-Methoxypyridin-3-amine , which differs from the title compound only by the length of the alkoxy chain at the 6-position. The crystallographic data for this compound, available through the Crystallography Open Database (COD), reveals key structural features that are likely to be conserved. The pyridine ring is expected to be essentially planar, with the amino group and the oxygen atom of the ether substituent lying in or close to this plane.

Another informative, albeit less directly related, structure is that of 6-Methylpyridin-3-amine . researchgate.net In its crystal structure, intermolecular N-H···N hydrogen bonds are observed, linking the molecules into a stable arrangement. researchgate.net This highlights the general tendency of the 3-aminopyridine (B143674) moiety to form such hydrogen-bonded networks.

For this compound, the longer, more flexible methoxyethoxy side chain would likely introduce additional conformational possibilities and could influence the crystal packing in unique ways. The presence of a second ether oxygen atom could lead to more complex hydrogen bonding patterns or different van der Waals interactions, potentially resulting in a distinct crystalline form compared to its simpler methoxy analogue.

The detailed crystallographic parameters for a representative related compound, 6-Methoxypyridin-3-amine, are summarized in the table below. This data serves as a valuable reference for what might be expected from a future crystallographic analysis of this compound.

Crystallographic Data for 6-Methoxypyridin-3-amine

Computational and Theoretical Investigations of 6 2 Methoxyethoxy Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules at the electronic level. For a molecule like 6-(2-Methoxyethoxy)pyridin-3-amine, these methods can predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has become a primary tool for chemists due to its favorable balance of accuracy and computational cost. tandfonline.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a Pople-style basis set such as 6-311++G(d,p), is frequently employed for the geometry optimization and electronic structure calculation of organic molecules. tandfonline.comchemrxiv.org

For this compound, a DFT optimization would reveal the most stable three-dimensional arrangement of its atoms. Key predicted geometric parameters for the core pyridine (B92270) ring would be expected to be in line with those of similar substituted pyridines. The flexible 2-methoxyethoxy side chain can adopt various conformations, and DFT calculations can identify the lowest energy conformer. The table below presents hypothetical, yet representative, optimized geometric parameters for the pyridine ring of this compound, based on data for analogous structures.

| Parameter | Value |

|---|---|

| C2-N1 Bond Length (Å) | 1.345 |

| N1-C6 Bond Length (Å) | 1.350 |

| C5-C6 Bond Length (Å) | 1.390 |

| C4-C5 Bond Length (Å) | 1.385 |

| C3-C4 Bond Length (Å) | 1.400 |

| C2-C3 Bond Length (Å) | 1.395 |

| C2-N1-C6 Angle (°) | 118.5 |

| N1-C6-C5 Angle (°) | 122.0 |

| C6-C5-C4 Angle (°) | 119.0 |

| C5-C4-C3 Angle (°) | 118.0 |

| C4-C3-C2 Angle (°) | 119.5 |

| N1-C2-C3 Angle (°) | 123.0 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

To understand the photophysical properties of this compound, such as its absorption of ultraviolet-visible light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. benasque.org TD-DFT can predict the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. nih.gov These calculations are crucial for interpreting experimental UV-Vis spectra and understanding the nature of the electronic transitions, such as n→π* or π→π* transitions. cnr.it

For this compound, TD-DFT calculations would likely be performed at the same level of theory as the ground state calculations (e.g., B3LYP/6-311++G(d,p)). The results would provide a series of excited states with their corresponding excitation energies and oscillator strengths, which determine the intensity of the absorption bands. The table below shows hypothetical TD-DFT results for the lowest-lying singlet excited states.

| Excited State | Vertical Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | 4.10 | 0.05 | HOMO -> LUMO |

| S2 | 4.55 | 0.12 | HOMO-1 -> LUMO |

| S3 | 4.90 | 0.08 | HOMO -> LUMO+1 |

Molecular Dynamics Simulations for Conformational Flexibility

The 2-methoxyethoxy substituent in this compound introduces significant conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of such flexible molecules over time. nih.gov By simulating the motion of atoms and molecules, MD can provide insights into the accessible conformations, their relative populations, and the dynamics of their interconversion.

Electronic Structure Analysis

A detailed analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO is likely to be distributed over the pyridine ring. The methoxyethoxy group, being electron-donating, would be expected to raise the energy of the HOMO compared to unsubstituted pyridin-3-amine. The following table provides hypothetical HOMO and LUMO energy values and the resulting energy gap, based on calculations for analogous systems.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.80 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 4.55 |

Natural Bond Orbital (NBO) Analysis and Charge Transfer Investigations

Natural Bond Orbital (NBO) analysis is a powerful method to study intramolecular and intermolecular bonding and interactions. huntresearchgroup.org.ukstackexchange.com It provides a localized picture of the electron density in terms of atomic charges, lone pairs, and bonds. NBO analysis can also quantify charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and reactivity.

| Atom | NBO Charge (e) |

|---|---|

| N (amino) | -0.85 |

| C3 | -0.20 |

| N1 (pyridine) | -0.55 |

| C6 | 0.30 |

| O (ether, proximal) | -0.60 |

| O (ether, distal) | -0.58 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a crucial tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP is mapped onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies the most positive potential, indicating sites for nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map is expected to show distinct regions of high and low potential. The nitrogen atom of the pyridine ring, due to its lone pair of electrons, is anticipated to be a region of high negative potential (red), making it a primary site for protonation and interaction with Lewis acids. nih.gov This is a common feature in pyridine derivatives. nih.gov The amino group (-NH2) at the 3-position is also expected to contribute to the negative potential, with the nitrogen atom being a site of high electron density. nih.gov Conversely, the hydrogen atoms of the amino group will exhibit a positive potential (blue), rendering them susceptible to hydrogen bonding interactions as donor atoms. nih.gov

Table 1: Predicted MEP Characteristics of this compound based on Analogous Systems

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Pyridine Ring Nitrogen | High Negative (Red) | Site for electrophilic attack and protonation |

| Amino Group Nitrogen | Negative (Red/Orange) | Site for electrophilic attack and H-bond acceptor |

| Amino Group Hydrogens | High Positive (Blue) | Site for nucleophilic attack and H-bond donor |

| Methoxyethoxy Oxygen Atoms | Negative (Yellow/Orange) | H-bond acceptor sites |

| Aromatic Ring Hydrogens | Slightly Positive (Green/Blue) | Weakly electrophilic sites |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the 2-methoxyethoxy side chain. This side chain can adopt numerous conformations, and computational analysis is essential to identify the most stable, low-energy conformers. The potential energy surface (PES) of the molecule would be characterized by several local minima corresponding to different rotational isomers (rotamers).

The key dihedral angles determining the conformation are around the C-O and C-C bonds of the methoxyethoxy group. The interaction between the side chain and the pyridine ring, particularly the potential for intramolecular hydrogen bonding between the ether oxygen and an amino hydrogen, could play a significant role in stabilizing certain conformations. However, steric hindrance between the side chain and the pyridine ring could also destabilize other conformations.

Studies on related flexible pyridine derivatives, such as terpyridines, have demonstrated that even subtle changes in substituents can lead to significant conformational switches. mdpi.com For this compound, it is expected that the lowest energy conformation would seek to minimize steric repulsion while maximizing any potential stabilizing intramolecular interactions. The planarity of the pyridine ring itself is unlikely to be significantly distorted, but the orientation of the substituents relative to the ring is key. NMR spectroscopy studies on related N-glycopyranosyl-pyridinium salts have shown that bulky substituents can force the molecule into otherwise less favorable conformations to accommodate the steric strain. researchgate.net

Reaction Pathway and Transition State Calculations

Computational chemistry provides powerful tools for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For this compound, several reaction pathways are of interest.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org However, the presence of the electron-donating amino and methoxyethoxy groups is expected to activate the ring towards this type of reaction. The amino group is a strong activating group and will direct incoming electrophiles primarily to the ortho and para positions. In this case, substitution would be favored at the C2 and C4 positions. Computational studies can model the reaction pathway, identify the sigma-complex intermediates, and calculate the activation energies for substitution at different positions to predict the regioselectivity.

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack than benzene, especially at the positions ortho and para to the ring nitrogen (C2, C4, and C6). wikipedia.org The methoxyethoxy group at the C6 position could potentially act as a leaving group in a nucleophilic aromatic substitution reaction, although ethers are generally poor leaving groups unless activated.

Reactions at the Substituents: The amino group can undergo various reactions, such as diazotization, and the ether linkage could be cleaved under harsh acidic conditions. Theoretical calculations can provide insights into the feasibility and energetics of these transformations.

Studies on the degradation pathways of pyridine have shown that initial ring cleavage can be initiated by monooxygenase enzymes, often without prior reduction or hydroxylation steps. asm.org While not a synthetic reaction pathway, this highlights the diverse reactivity of the pyridine core.

Global Reactivity Descriptors and Non-linear Optical (NLO) Properties

Global reactivity descriptors, derived from Density Functional Theory (DFT) calculations, provide quantitative measures of a molecule's stability and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, chemical hardness, and electrophilicity index.

For this compound, the electron-donating amino and methoxyethoxy groups are expected to raise the energy of the HOMO and have a smaller effect on the LUMO energy. This would result in a relatively small HOMO-LUMO gap, suggesting higher reactivity compared to unsubstituted pyridine. A smaller energy gap is often associated with greater polarizability and potential for intramolecular charge transfer (ICT), which are key indicators of non-linear optical (NLO) properties. nih.gov

Table 2: Predicted Global Reactivity Descriptors for this compound in Comparison to Pyridine (Illustrative)

| Descriptor | Pyridine (Illustrative Values) | Predicted for this compound | Rationale for Prediction |

| HOMO Energy | Lower | Higher | Electron-donating substituents raise HOMO energy. |

| LUMO Energy | Higher | Slightly Lower/Similar | Substituent effect on LUMO is less pronounced. |

| HOMO-LUMO Gap (ΔE) | Larger | Smaller | Smaller gap indicates higher reactivity and potential for ICT. nih.gov |

| Chemical Hardness (η) | Higher | Lower | Inversely related to reactivity; lower hardness means higher reactivity. |

| Electrophilicity Index (ω) | Lower | Higher | The presence of donor groups can increase the overall electrophilicity index. |

Non-linear optical (NLO) materials have applications in optoelectronics and photonics. Organic molecules with significant NLO properties typically possess a π-conjugated system with electron-donating and electron-accepting groups, leading to a large dipole moment and high hyperpolarizability. rsc.org The structure of this compound, with its electron-donating groups on the pyridine ring, suggests it could exhibit NLO properties. The amino group acts as a strong donor, and the pyridine ring can act as a modest acceptor. Computational studies on other pyridine derivatives have shown that the introduction of donor-acceptor groups can lead to significant NLO responses. ymerdigital.comnih.gov The calculation of properties like the first hyperpolarizability (β) would be necessary to quantify the NLO potential of this specific molecule.

Role and Applications of 6 2 Methoxyethoxy Pyridin 3 Amine As a Chemical Building Block

Intermediate in the Synthesis of Complex Heterocyclic Systems

The presence of both an amino group and a modifiable alkoxy group makes 6-(2-Methoxyethoxy)pyridin-3-amine a prime candidate for the construction of fused heterocyclic systems. The amino group can readily participate in cyclization reactions, while the methoxyethoxy side chain can be tailored to influence solubility and other physicochemical properties of the final product.

While specific examples detailing the use of this compound in the synthesis of complex heterocycles are not extensively documented in publicly available research, the reactivity of analogous aminopyridines is well-established. For instance, aminopyridines are key precursors in the synthesis of imidazopyridines, a class of compounds with significant biological activity. The general synthetic route involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone, leading to the formation of the fused imidazole (B134444) ring.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | General Synthetic Strategy | Potential Application Areas |

| Imidazo[1,2-a]pyridines | Reaction with α-haloketones | Medicinal Chemistry (e.g., anxiolytics, hypnotics) |

| Pyrido[1,2-a]pyrimidines | Condensation with 1,3-dicarbonyl compounds | Materials Science, Pharmaceuticals |

| Triazolopyridines | Reaction with nitrous acid followed by azide (B81097) formation and cycloaddition | Agrochemicals, Medicinal Chemistry |

The methoxyethoxy group at the 6-position can serve to enhance the solubility of the resulting heterocyclic systems, a crucial factor in the development of new therapeutic agents. acs.org

Scaffold for the Design of Novel Organic Molecules

A scaffold in medicinal chemistry provides the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The pyridine (B92270) ring is a well-recognized "privileged scaffold" due to its ability to interact with a wide range of biological targets. rsc.org this compound serves as an excellent scaffold, offering multiple points for diversification.

The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a variety of substituents. The pyridine nitrogen itself can be quaternized, and the aromatic ring can undergo electrophilic substitution, although the directing effects of the existing substituents need to be considered.

Table 2: Diversification Points of the this compound Scaffold

| Position/Functional Group | Potential Modifications | Purpose of Modification |

| 3-Amino Group | Acylation, Sulfonylation, Alkylation, Urea/Thiourea formation | Introduce new pharmacophores, alter electronic properties |

| Pyridine Nitrogen | Quaternization | Modify solubility, introduce charge |

| Pyridine Ring (C4, C5) | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) | Introduce further functionalization handles |

| 2-Methoxyethoxy Group | Ether cleavage and re-functionalization | Modulate lipophilicity and metabolic stability |

The strategic modification of this scaffold has been explored in various patents for the development of new chemical entities with potential therapeutic applications.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. The use of aminopyridines in MCRs is a powerful strategy for the rapid generation of molecular diversity.

While specific literature on the use of this compound in MCRs is limited, its structural features suggest its suitability for several named reactions. For instance, the amino group can act as the amine component in the Ugi or Passerini reactions, allowing for the incorporation of the pyridinyl moiety into complex peptide-like structures. Furthermore, it could participate in Hantzsch-type pyridine synthesis variations, leading to highly substituted dihydropyridine (B1217469) derivatives.

The general applicability of aminopyridines in MCRs for the synthesis of diverse heterocyclic libraries is a well-established principle in modern organic synthesis.

Utility in Ligand Design for Metal Complexation and Supramolecular Chemistry

The pyridine nitrogen atom, with its available lone pair of electrons, is an excellent coordinating site for a wide range of metal ions. This property makes pyridine-containing molecules highly valuable as ligands in coordination chemistry and for the construction of supramolecular assemblies.

The ability of pyridine-based ligands to form predictable and stable structures with metal ions is fundamental to the design of catalysts, functional materials, and therapeutic agents. While direct studies on the metal complexes of ligands derived from this compound are not prevalent, the vast body of literature on related pyridine-based ligands underscores the potential of this building block in the field of coordination and supramolecular chemistry.

Q & A

Q. What are the established synthetic routes for 6-(2-Methoxyethoxy)pyridin-3-amine?

- Methodology : A common approach involves: (i) Nitro Reduction : Hydrogenation of a nitro precursor (e.g., 5-nitro-2-(2-methoxyethoxy)pyridine) using Pd/C in methanol under H₂, yielding the amine . (ii) Alkoxy Group Introduction : Coupling 2-(2-methoxyethoxy)ethyl bromide with a halogenated pyridin-3-amine intermediate via nucleophilic substitution or Buchwald-Hartwig amination .

- Key Considerations : Monitor reaction progress via TLC or LCMS (e.g., m/z 746 [M+H]+ observed in similar syntheses) .

Q. How is this compound characterized spectroscopically?

- NMR : The methoxyethoxy group (δ ~3.3–3.7 ppm for OCH₂CH₂O) and pyridine protons (δ 6.5–8.5 ppm) are diagnostic. Compare with analogs like 6-(p-Tolyl)pyridin-3-amine (δ 2.4 ppm for methyl) .

- HPLC : Retention times (e.g., 1.66 minutes under SMD-TFA05 conditions) validate purity .

- Mass Spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns using LCMS .

Q. What solvents are optimal for dissolving this compound?

- Experimental Data : Similar pyridin-3-amine derivatives show high solubility in DMSO (>50 mg/mL) and methanol (>20 mg/mL). Use sonication for dissolution in aqueous buffers .

Q. How should this compound be stored to ensure stability?

- Guidelines : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to light and moisture, as methoxyethoxy groups may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can coupling reactions for introducing the 2-methoxyethoxy group be optimized?

- Reagent Selection : Use 1-bromo-2-(2-methoxyethoxy)ethane with CuI/ligand systems or Pd catalysts (e.g., XPhos Pd G3) for C-O bond formation .

- Reaction Conditions : Microwave-assisted synthesis (e.g., 100°C, 30 min) improves yield compared to traditional heating .

Q. How to resolve contradictions in reported synthetic yields (e.g., >100%)?

- Analysis : Excess yields (e.g., 105% in nitro reductions) may stem from incomplete drying or residual solvents. Use Karl Fischer titration to assess water content and recrystallize for purity .

Q. What computational methods predict log P and solubility for this compound?

- Tools : Use ChemAxon or ACD/Labs to calculate log P (~1.8) and log S (–2.5). Molecular dynamics simulations (e.g., Desmond) model solvent interactions .

Q. How does substituent variation on the pyridine ring affect bioactivity?

- Case Study : Analog 6-(4-fluorophenoxy)pyridin-3-amine showed enhanced kinase inhibition in vitro. Replace the methoxyethoxy group with other alkoxy chains (e.g., trifluoroethoxy) for SAR studies .

Q. What analytical techniques detect trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.